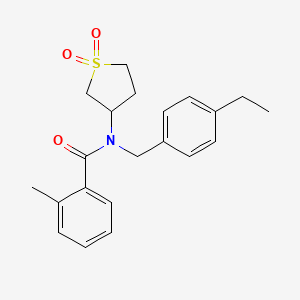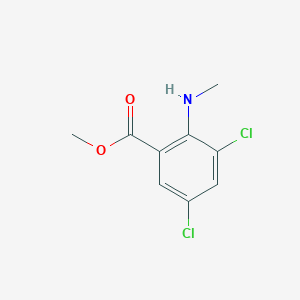
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide is a complex organic compound characterized by its unique structural components, including a dioxidotetrahydrothiophene ring, an ethylbenzyl group, and a methylphenoxyacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the 1,1-dioxide derivative.
Attachment of the Ethylbenzyl Group: The ethylbenzyl group is introduced through a nucleophilic substitution reaction, where the appropriate benzyl halide reacts with the dioxidotetrahydrothiophene derivative in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of the Methylphenoxyacetamide Moiety: This involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid, which is then converted to its acyl chloride derivative using thionyl chloride (SOCl2). The acyl chloride reacts with the previously formed intermediate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring, potentially forming sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitro or halogenated derivatives
科学研究应用
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the dioxidotetrahydrothiophene ring suggests possible interactions with biological molecules, which could be explored for drug development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as a precursor for materials with specific properties.
作用机制
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide exerts its effects would depend on its specific application. Generally, the compound’s activity could involve:
Molecular Targets: Potential targets could include enzymes, receptors, or other proteins that interact with the compound’s functional groups.
Pathways Involved: The compound might modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-2-(4-methylphenoxy)acetamide: Similar structure but lacks the ethyl group on the benzyl moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(phenoxy)acetamide: Similar structure but lacks the methyl group on the phenoxy moiety.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(4-methylphenoxy)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the ethylbenzyl and methylphenoxy groups distinguishes it from other similar compounds, potentially leading to unique interactions and applications.
属性
分子式 |
C22H27NO4S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H27NO4S/c1-3-18-6-8-19(9-7-18)14-23(20-12-13-28(25,26)16-20)22(24)15-27-21-10-4-17(2)5-11-21/h4-11,20H,3,12-16H2,1-2H3 |
InChI 键 |
WMJXAYJHNCINDH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B12127499.png)
![5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride](/img/structure/B12127505.png)
![5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12127510.png)

![2,4-dichloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127517.png)





![5-[4-(Trifluoromethyl)phenyl]furan-2-methanol](/img/structure/B12127565.png)
![6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12127568.png)

